2-Pyridinamine, N-(thienylmethylene)-
Description
2-Pyridinamine, N-(thienylmethylene)- is a heterocyclic compound featuring a pyridine core substituted with an amine group at the 2-position, further modified by a thienylmethylene moiety. The thienylmethylene group likely forms an imine (Schiff base) structure, distinguishing it from methyl-substituted derivatives. Such compounds are typically synthesized via condensation reactions between pyridinamine and thiophene-derived aldehydes or ketones, as suggested by synthesis routes for related thiourea and pyrimidine derivatives .
Properties
CAS No. |
87795-45-7 |
|---|---|
Molecular Formula |
C10H8N2S |
Molecular Weight |
188.25 g/mol |
IUPAC Name |
N-pyridin-2-yl-1-thiophen-2-ylmethanimine |
InChI |
InChI=1S/C10H8N2S/c1-2-6-11-10(5-1)12-8-9-4-3-7-13-9/h1-8H |
InChI Key |
SDWIEQMUJIZZSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N=CC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Pyridinamine, N-(thienylmethylene)- typically involves the reaction of 2-aminopyridine with a thienylmethylene precursor. One common method involves the use of an inert solvent and an acid catalyst to facilitate the reaction . The reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
2-Pyridinamine, N-(thienylmethylene)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thienylmethylene group can be replaced by other functional groups
Scientific Research Applications
2-Pyridinamine, N-(thienylmethylene)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor for certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Pyridinamine, N-(thienylmethylene)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 2-Pyridinamine, N-(thienylmethylene)-, the following structurally related compounds are analyzed:
2-Pyridinamine, N-(3-thienylmethyl)- (CAS 63449-91-2)
- Molecular Formula : C₁₀H₁₀N₂S
- Molecular Weight : 190.26 g/mol
- Physical Properties :
- Structural Note: The thienylmethyl group introduces sulfur-containing aromaticity, enhancing π-π stacking interactions compared to purely hydrocarbon substituents.
3-Pyridinamine, N-(2-quinolinylmethylene)- (CAS 16722-45-5)
- Molecular Formula : C₁₅H₁₁N₃
- Molecular Weight : 233.27 g/mol
- Higher molecular weight (233.27 vs. 190.26) may reduce solubility but enhance thermal stability .
N-(4-Methoxybenzyl)pyridin-2-amine
- Molecular Formula : C₁₃H₁₃N₂O
- Molecular Weight : 215.26 g/mol
- Physical Properties :
- Structural Note: The methoxybenzyl group introduces electron-donating effects, altering electronic properties compared to thienyl derivatives.
Methapyrilene (CAS 91-80-5)
- Molecular Formula : C₁₄H₁₉N₃S
- Molecular Weight : 261.42 g/mol
- Applications: Historically used as an antihistamine, highlighting the pharmacological relevance of pyridinamine derivatives with thienyl and dimethylaminoethyl substituents .
- Safety : Classified as a hazardous waste (RCRA U155), emphasizing the need for careful handling.
Comparative Data Table
Key Research Findings
Synthetic Routes: Derivatives like 2-Pyridinamine, N-(3-thienylmethyl)- are synthesized via nucleophilic substitution or condensation reactions, as demonstrated in the preparation of pyridothienopyrimidines from amino esters .
Electronic Effects : Thienyl substituents enhance electron-withdrawing properties compared to methoxybenzyl groups, influencing reactivity in cyclization reactions .
Safety Profiles: Quinolinylmethylene and methoxybenzyl derivatives exhibit irritant properties, necessitating stringent safety protocols during handling .
Pharmacological Potential: Methapyrilene’s historical use underscores the importance of pyridinamine scaffolds in drug design, though toxicity concerns limit modern applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
